

The Discovery and Synthesis of Rogaratinib (BAY 1163877): A Technical Guide

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Compound of Interest

Compound Name: *Rogaratinib*

Cat. No.: *B610551*

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Rogaratinib (BAY 1163877) is a potent and selective, orally available, small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.^{[1][2]} Developed by Bayer AG, it has been investigated as a promising anti-cancer therapeutic for various solid tumors characterized by FGFR pathway alterations.^{[1][2][3]} This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **Rogaratinib**, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.

Introduction: Targeting the FGFR Signaling Pathway

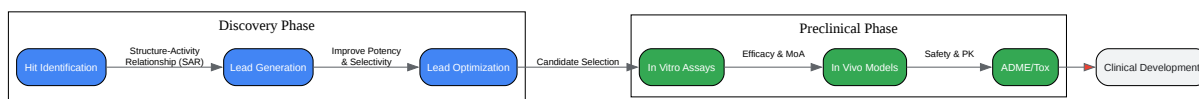
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through FGFR gene amplification, mutations, or translocations, is a known driver in a variety of human cancers. This makes the FGFRs attractive targets for therapeutic intervention. **Rogaratinib** was developed as a highly selective inhibitor designed to target the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling and inhibiting tumor growth.^{[1][2]}

Discovery of Rogaratinib (BAY 1163877)

The discovery of **Rogaratinib** was the result of a structure-based drug design and medicinal chemistry optimization program. The core chemical scaffold of **Rogaratinib** is a benzothiophenyl-pyrrolotriazine. The final molecule, 4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1][4][5]triazin-7-yl]methyl]piperazin-2-one, was identified as a lead candidate with a favorable preclinical profile.[1]

Drug Discovery Workflow

The discovery process for **Rogaratinib** followed a logical progression from initial hit identification to lead optimization and preclinical evaluation.



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Rogaratinib Drug Discovery Workflow

Synthesis of Rogaratinib

The synthesis of **Rogaratinib** involves a convergent approach, with the key final step being a Suzuki-Miyaura cross-coupling reaction.[1] While detailed, step-by-step protocols for the entire synthesis are not publicly available, the general strategy involves the preparation of two key intermediates: a benzothiophene-2-yl-boronic acid derivative and a functionalized pyrrolo[2,1-f][1][4][5]triazine core.

Key Synthetic Intermediates and Final Coupling Step

The large-scale synthesis of **Rogaratinib** utilizes a palladium-catalyzed Suzuki-Miyaura coupling of a complex arylbromide with a benzothiophen-2-yl-boronic acid.[1]

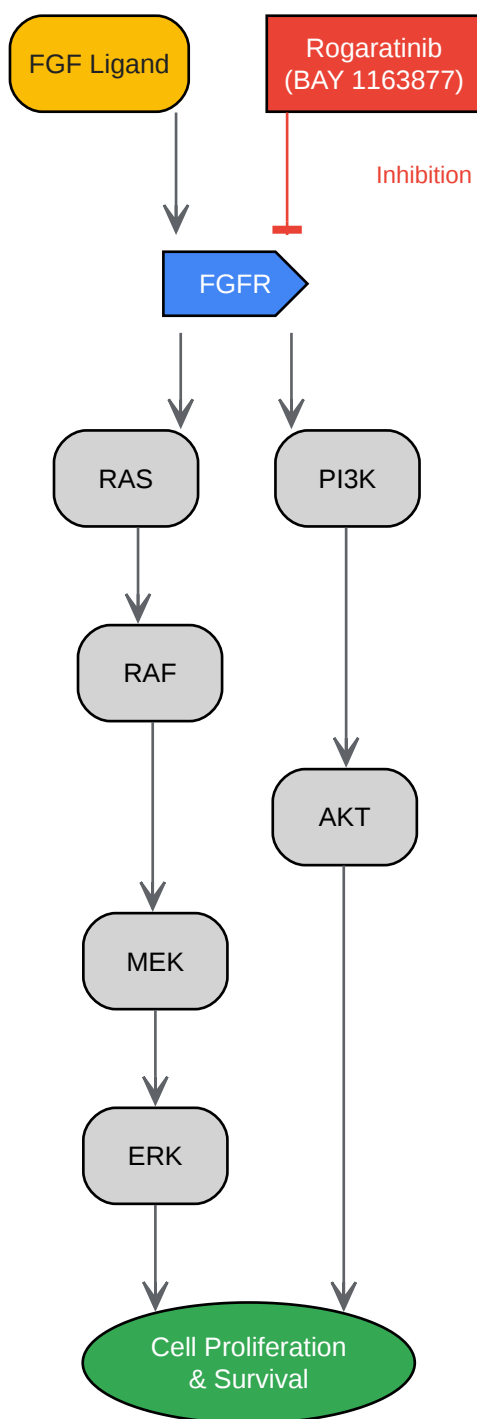
Key Synthetic Step for Rogaratinib

The medicinal chemistry synthesis of the benzothiophene core starts from a substituted thiophenol, proceeds through an S-alkylation, and concludes with an intramolecular Friedel-Crafts type condensation to form the five-membered ring.[1] The pyrrolo[2,1-f][1][4][5]triazine core is also synthesized through a multi-step process.

Mechanism of Action and In Vitro Activity

Rogaratinib is an ATP-competitive inhibitor of the FGFR kinase domain. By binding to the ATP pocket, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

FGFR Signaling Pathway Inhibition



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Inhibition of the FGFR Signaling Pathway by **Rogaratinib**

In Vitro Kinase and Cell-Based Assays

The potency and selectivity of **Rogaratinib** have been characterized in a variety of in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of **Rogaratinib**

Kinase Target	IC50 (nM)
FGFR1	1.8
FGFR2	<1
FGFR3	9.2
FGFR4	1.2
VEGFR2	120

Data sourced from Dana-Farber Cancer Institute.[4]

Table 2: In Vitro Cell Proliferation Inhibitory Activity of **Rogaratinib**

Cell Line	Cancer Type	FGFR Alteration	GI50 (nM)
H1581	Lung Cancer	FGFR1 amplified	36 - 244
DMS114	Lung Cancer	FGFR1 amplified	36 - 244

Data sourced from MedChemExpress.

Preclinical Evaluation

In Vivo Efficacy in Xenograft Models

Rogaratinib has demonstrated significant anti-tumor efficacy in various cell line- and patient-derived xenograft (PDX) models of cancers with FGFR alterations.[2] Efficacy has been observed in models of lung, breast, colon, and bladder cancer.

Preclinical Pharmacokinetics

The pharmacokinetic profile of **Rogaratinib** has been evaluated in several preclinical species.

Table 3: Preclinical Pharmacokinetic Parameters of **Rogaratinib**

Species	Route	Clearance (L/hr/kg)	Volume of Distribution (L/kg)	Oral Bioavailability (%)	Terminal Half-life (h)
Rat	IV	0.78	0.54	-	-
Rat	PO	-	-	46	4.5
Dog	IV	0.36	1.2	-	-
Dog	PO	-	-	35	3.8

Data sourced from Dana-Farber Cancer Institute.[4]

Clinical Development

Rogaratinib has been evaluated in several clinical trials for the treatment of various solid tumors. A Phase 1 dose-escalation study established a recommended Phase 2 dose (RP2D) of 800 mg twice daily.[4] Clinical activity has been observed in patients with urothelial carcinoma, head and neck squamous cell carcinoma, and non-small cell lung cancer, particularly in tumors with high FGFR mRNA expression.[3][5][6]

Experimental Protocols

Radiometric Kinase Assay (General Protocol)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

- **Reaction Setup:** In a microplate, combine the kinase (e.g., recombinant human FGFR1), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of **Rogaratinib** in a suitable kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate, 10 mM MnCl₂).
- **Initiation:** Start the reaction by adding a mixture of unlabeled ATP and [γ -³³P]-ATP.
- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 40 minutes).

- Termination: Stop the reaction by adding phosphoric acid.
- Detection: Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated [γ - ^{33}P]-ATP.
- Quantification: Measure the radioactivity remaining on the filter using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each **Rogaratinib** concentration and determine the IC50 value by fitting the data to a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay (General Protocol)

This assay determines the number of viable cells in culture based on the quantification of ATP.

- Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **Rogaratinib** and incubate for a specified period (e.g., 72 hours).
- Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Reading: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percent viability relative to untreated control cells and determine the GI50 value.

Patient-Derived Xenograft (PDX) Model (General Protocol)

- **Tumor Implantation:** Surgically implant a small fragment of a patient's tumor subcutaneously into an immunocompromised mouse (e.g., NOD/SCID).
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
- **Passaging:** When the tumor reaches a certain size, excise it and passage it into new recipient mice for cohort expansion.
- **Treatment:** Once the tumors in the experimental cohort reach a specified volume, randomize the mice into treatment and control groups. Administer **Rogaratinib** (or vehicle control) orally at the desired dose and schedule.
- **Efficacy Evaluation:** Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
- **Pharmacodynamic and Biomarker Analysis:** At the end of the study, tumors can be harvested for analysis of target engagement (e.g., phosphorylation of FGFR and downstream effectors) and other biomarkers.

Conclusion

Rogaratinib (BAY 1163877) is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity in FGFR-driven cancers. This technical guide provides a summary of the key data and experimental methodologies related to its discovery and development, serving as a valuable resource for researchers in the field of oncology and drug discovery. The continued investigation of **Rogaratinib** and other FGFR inhibitors holds promise for providing new therapeutic options for patients with cancers harboring FGFR alterations.

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